molecular formula C40H78N12O12S B11934113 Ac-llr-cho pound>>Leupeptin hemisulfate pound>>Leupeptin pound>>Ac-Leu-Leu-Arg-al.Ac-Leu-Leu-Arg-al.H2SO4

Ac-llr-cho pound>>Leupeptin hemisulfate pound>>Leupeptin pound>>Ac-Leu-Leu-Arg-al.Ac-Leu-Leu-Arg-al.H2SO4

Cat. No.: B11934113
M. Wt: 951.2 g/mol
InChI Key: CIPMKIHUGVGQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Ac-llr-cho pound>>Leupeptin hemisulfate undergoes various types of reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may result in the formation of reduced compounds .

Comparison with Similar Compounds

    Aprotinin: A protease inhibitor derived from bovine lung.

    Bestatin: A protease inhibitor used in biochemical research.

    Pepstatin A: A protease inhibitor used to inhibit aspartic proteases.

    MG-132: A protease inhibitor used in cell culture studies.

Uniqueness: Ac-llr-cho pound>>Leupeptin hemisulfate is unique in its ability to inhibit both trypsin-like proteases and cysteine proteases, making it a versatile tool in biochemical research . Its reversible inhibition and ability to restore defective immune responses in HIV-positive donors further distinguish it from other protease inhibitors .

Properties

IUPAC Name

2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPMKIHUGVGQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78N12O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

951.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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